N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine
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Overview
Description
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction is carried out in methanol, and the product is recrystallized to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced back to its nitro derivative.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, typical of quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylhydrazine are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-nitroquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound generates reactive oxygen species, which cause oxidative damage to cellular components, including DNA .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxyamino)quinoline 1-oxide: A closely related compound with similar chemical properties.
Quinoxaline 1,4-di-N-oxides: These compounds share the N-oxide functional group and exhibit similar biological activities.
Uniqueness
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts and generate reactive oxygen species sets it apart from other quinoline derivatives .
Properties
CAS No. |
13442-09-6 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3 |
InChI Key |
WNAQAYBGPAAPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
Synonyms |
7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE |
Origin of Product |
United States |
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